Hygrolidin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hygrolidin is a 16-membered macrolide antibiotic produced by Streptomyces hygroscopicus D-1166 . It has anti-fungus activity against Valsa ceratosperma . This compound induces p21 expression and abrogates cell cycle progression at G1 and S phases . It also has antitumor activity .

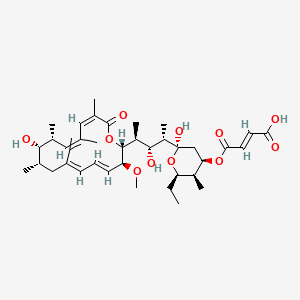

Molecular Structure Analysis

This compound is a macrolide consisting of a 16-membered ring . Its molecular formula is C38H58O11 . The stereochemistry of this compound has been determined by computer modeling .

科学研究应用

抑制癌细胞生长:Hygrolidin对癌细胞表现出选择性细胞毒性,特别是那些过表达cyclin E和A的细胞。它比对造血肿瘤细胞和正常成纤维细胞更有效地抑制来源于实体肿瘤的细胞系,如DLD-1人类结肠癌细胞。这种抑制是通过诱导p21,一个cyclin依赖性激酶抑制剂,导致细胞在G1和S期停滞 (Kawada et al., 2002)。

抗真菌特性:this compound及其衍生物,如oxothis compound,显示出抗真菌活性。这些化合物是从Streptomyces sp. KIB-H869中分离出来的,并通过光谱分析阐明了它们的结构。评估了这些化合物的抗真菌活性,突显了它们作为抗真菌剂的潜力 (Yu et al., 2016)。

抑制自噬通路:this compound以及this compound家族的其他大环内酯代谢产物已被证明能够抑制HeLa细胞中的自噬通路。这一发现对于理解细胞自噬的机制及其在各种疾病中的意义具有重要意义,包括癌症 (Son et al., 2020)。

对癌基因表达细胞的选择性影响:this compound家族抗生素已经证明对癌基因表达细胞具有选择性毒性,特别是在抑制胞吞作用方面。这表明在针对表达特定癌基因的癌细胞中的应用潜力 (Suzukake-Tsuchiya et al., 1991)。

在化疗中的潜力:Hygrobafilomycin,this compound的衍生物,已显示出对一系列肿瘤细胞系的显著细胞毒活性。这表明其在化疗中的潜在应用 (Ndejouong et al., 2010)。

作用机制

Target of Action

Hygrolidin, a 16-membered macrolide antibiotic produced by Streptomyces hygroscopicus , primarily targets cancer cell lines, including DLD-1 colon cancer, LNCaP prostate cancer, and K562 leukemia cells . It also has antiparasitic activity against T. cruzi, L. donovani, and T. b. brucei .

Mode of Action

This compound interacts with its targets by inhibiting cell proliferation . It induces the expression and levels of p21, a cyclin-dependent kinase inhibitor, in DLD-1 cells . This induction leads to the abrogation of cell cycle progression at the G1 and S phases .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle. This compound decreases the amounts of cyclin-dependent kinase (cdk) 4, cyclin D, and cyclin B, and increases the amounts of cyclin E and p21 . The induced p21 preferentially associates with the cyclin A-cdk2 complex, inhibiting it more strongly than the cyclin E-cdk2 complex .

Pharmacokinetics

It is known that this compound is soluble in ethanol, methanol, dmf, or dmso, suggesting potential routes for administration and absorption .

Result of Action

The result of this compound’s action is the inhibition of cell proliferation, particularly in various cancer cell lines . It achieves this by inducing the expression of p21, leading to an increase in cells in the G1 and S phases of the cell cycle . This results in the abrogation of cell cycle progression, thereby inhibiting the growth of the cancer cells .

安全和危害

Hygrolidin should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

生化分析

Biochemical Properties

Hygrolidin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the proliferation of several cancer cell lines, including DLD-1 colon cancer, LNCaP prostate cancer, and K562 leukemia cells . This compound induces the expression of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest at the G1 and S phases . Additionally, this compound decreases the levels of cyclin-dependent kinase 4, cyclin D, and cyclin B, while increasing the levels of cyclin E and p21 . These interactions highlight the compound’s ability to modulate cell cycle progression and inhibit tumor growth.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In DLD-1 human colon cancer cells, this compound increases the levels of p21 mRNA, leading to cell cycle arrest . This compound also affects the expression of cyclin-dependent kinases and cyclins, which are critical regulators of the cell cycle . By inducing cell cycle arrest, this compound inhibits the proliferation of cancer cells and promotes apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to and inhibits cyclin-dependent kinase 4, cyclin D, and cyclin B, while increasing the levels of cyclin E and p21 . This inhibition disrupts the formation of cyclin-dependent kinase complexes, preventing cell cycle progression and inducing cell cycle arrest at the G1 and S phases . Additionally, this compound induces the expression of p21, which further inhibits cyclin-dependent kinase activity and promotes apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions and retains its biological activity for extended periods . Its stability and degradation can be influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound maintains its antiproliferative and cytotoxic effects on cancer cells over time, with no significant loss of potency . These findings suggest that this compound is a stable and effective compound for use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent antiproliferative and cytotoxic effects on cancer cells . At lower doses, this compound inhibits cell proliferation and induces cell cycle arrest, while higher doses lead to increased apoptosis and cell death . High doses of this compound may also result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It affects metabolic flux and metabolite levels by modulating the activity of cyclin-dependent kinases and other key enzymes . This compound’s ability to induce the expression of p21 and inhibit cyclin-dependent kinase activity suggests that it plays a role in regulating the cell cycle and cellular metabolism

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It is known to accumulate in cancer cells, where it exerts its antiproliferative and cytotoxic effects . The compound’s limited water solubility suggests that it may rely on transporters or binding proteins to facilitate its uptake and distribution within cells . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cyclin-dependent kinases and other biomolecules involved in cell cycle regulation . The compound’s ability to induce the expression of p21 and inhibit cyclin-dependent kinase activity suggests that it may also localize to the nucleus, where it can directly influence gene expression and cell cycle progression

属性

IUPAC Name |

(E)-4-[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12Z,14Z)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl]oxy-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H58O11/c1-11-29-26(7)31(47-33(41)16-15-32(39)40)20-38(45,49-29)28(9)35(43)27(8)36-30(46-10)14-12-13-21(2)17-23(4)34(42)24(5)18-22(3)19-25(6)37(44)48-36/h12-16,18-19,23-24,26-31,34-36,42-43,45H,11,17,20H2,1-10H3,(H,39,40)/b14-12+,16-15+,21-13+,22-18-,25-19-/t23-,24+,26-,27-,28-,29+,30-,31+,34-,35+,36+,38+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIOXKVQFJIRMZ-VRHCWVDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)C)C)C)O)C)C)OC)O)O)OC(=O)C=CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@@H]([C@@H]([C@@H](/C=C(\C=C(/C(=O)O2)\C)/C)C)O)C)\C)OC)O)O)OC(=O)/C=C/C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H58O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine](/img/structure/B607944.png)

![(E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide](/img/structure/B607945.png)

![3-{2-[(cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-b]pyridin-5-yl}-N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide](/img/structure/B607946.png)

![1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea](/img/structure/B607947.png)

![Glycine, N-[(7-hydroxythieno[3,2-c]pyridin-6-yl)carbonyl]-](/img/structure/B607951.png)

![1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methyleneamino]urea](/img/structure/B607956.png)

![Benzamide, 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-hydroxy-](/img/structure/B607958.png)

![2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid](/img/structure/B607964.png)